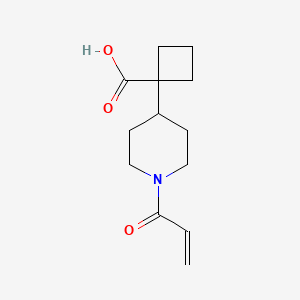

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid

CAS No.: 2567498-51-3

Cat. No.: VC5318253

Molecular Formula: C13H19NO3

Molecular Weight: 237.299

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2567498-51-3 |

|---|---|

| Molecular Formula | C13H19NO3 |

| Molecular Weight | 237.299 |

| IUPAC Name | 1-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17) |

| Standard InChI Key | GQMMHCUCJGTAAQ-UHFFFAOYSA-N |

| SMILES | C=CC(=O)N1CCC(CC1)C2(CCC2)C(=O)O |

Introduction

Structural and Chemical Characteristics

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid (CAS: 2567498-51-3) is a bicyclic organic compound featuring a cyclobutane core fused to a piperidine ring system. The molecule is characterized by two critical functional groups:

-

Cyclobutane-1-carboxylic acid: A strained four-membered carbocyclic ring with a carboxylic acid substituent.

-

1-Prop-2-enoylpiperidin-4-yl: A piperidine ring (six-membered amine) substituted at the 4-position with an acryloyl group (prop-2-enoyl).

The molecular formula is CHNO, with a molecular weight of 237.30 g/mol . Its IUPAC name is 1-(1-acryloylpiperidin-4-yl)cyclobutane-1-carboxylic acid, and the InChI key is GQMMHCUCJGTAAQ-UHFFFAOYSA-N .

Key Structural Features

| Feature | Description |

|---|---|

| Cyclobutane ring | Confers steric strain and influences conformational flexibility. |

| Piperidine moiety | Provides basicity and potential for hydrogen bonding. |

| Acryloyl group | Introduces electrophilic reactivity for covalent binding (e.g., in inhibitors). |

| Carboxylic acid | Enhances solubility and enables salt formation or derivatization. |

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often leveraging strategies from patented methodologies:

Synthetic Routes

-

Cyclobutane Formation: Cyclobutane derivatives are synthesized via [2+2] photocycloaddition or malonate cyclization, as described in CN101555205B .

-

Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution or reductive amination.

-

Acryloylation: The acryloyl group is added via acylation using acryloyl chloride or similar reagents .

Example Protocol (adapted from Enamine ):

-

Step 1: React 1-(piperidin-4-yl)cyclobutane-1-carboxylic acid with acryloyl chloride in dichloromethane.

-

Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane).

Related Derivatives

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point | 228.5°C (estimated) | PubChem |

| LogP | 1.85 (predicted) | PubChem |

| Solubility | Soluble in DMSO, methanol | Enamine |

| pKa | ~4.2 (carboxylic acid) | Analog data |

Applications in Medicinal Chemistry

This compound is primarily utilized as a building block in kinase inhibitor development:

-

Kinase Inhibition: The acryloyl group enables covalent binding to cysteine residues in kinase active sites (e.g., BTK, EGFR) .

-

Structural Analogues: Modifications to the cyclobutane or piperidine rings alter selectivity and potency .

Case Study: In WO2016065226A1 , analogous indole carboxamides with acryloyl-piperidine motifs show nanomolar activity against tyrosine kinases.

Spectral Data

NMR (Predicted)

-

H NMR (CDCl): δ 1.60–1.75 (m, 8H, piperidine), 2.53–2.71 (m, 3H, cyclobutane), 6.20–6.40 (m, 2H, acryloyl) .

-

C NMR: δ 175.2 (COOH), 166.5 (acryloyl C=O), 45.8 (piperidine C) .

Mass Spectrometry

| Supplier | Catalog ID | Purity | Price (mg) |

|---|---|---|---|

| Enamine | ENAH961CE20E | 95% | $250 |

| PubChem | 155822733 | - | - |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume